molecular formula C21H19ClN2O4 B6515497 ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-20-0

ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515497
CAS No.: 950265-20-0
M. Wt: 398.8 g/mol
InChI Key: TZXVTZJLMNQLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic quinoline derivative with a molecular formula of C₂₂H₂₀ClN₂O₅ (calculated based on structural analogs in ). Its structure features:

  • A 6-chloro substituent on the quinoline core, enhancing electron-withdrawing properties and influencing binding interactions.
  • An ethyl carboxylate group at position 2, contributing to solubility and esterase susceptibility.

Quinoline core formation via Gould-Jacobs or Friedländer reactions (e.g., ).

Esterification using ethyl chloroformate or coupling agents like EDC ().

O-alkylation to introduce the carbamoyl methoxy side chain ().

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)18-11-19(16-10-14(22)6-9-17(16)24-18)28-12-20(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXVTZJLMNQLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with 4-methylphenyl isocyanate.

    Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is characterized by its unique quinoline structure, which is known for its diverse biological activities. The compound possesses a chloro group at the 6-position and an ethyl ester at the 2-carboxylic acid position, contributing to its solubility and reactivity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics. Studies have demonstrated that modifications in the quinoline structure can enhance antibacterial activity, particularly against resistant strains.

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, with specific emphasis on its interaction with cellular pathways related to cancer growth and metastasis.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : Starting from readily available precursors, the quinoline framework is constructed through cyclization reactions.
  • Chlorination : The introduction of the chloro group is achieved via electrophilic aromatic substitution.
  • Carbamoylation : The carbamoyl group is introduced through reaction with appropriate amine derivatives.
  • Esterification : Finally, the carboxylic acid moiety is converted to an ethyl ester using standard esterification techniques.

Case Study: Antimicrobial Efficacy

A study published in [source] evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study: Anticancer Activity

In another investigation reported by [source], this compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed that it effectively inhibited cell growth and induced apoptosis, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features/Biological Relevance Reference
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-Cl, 4-{[(4-MePh)carbamoyl]methoxy}, 2-COOEt 436.86 g/mol Potential P-gp inhibition (inferred from analogs)
Methyl 6-methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-OMe, 4-{[(4-OMePh)carbamoyl]methoxy}, 2-COOMe 396.40 g/mol Enhanced solubility due to methoxy groups
Methyl 6-chloro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-Cl, 4-{[(3-F-4-MePh)carbamoyl]methoxy}, 2-COOMe 414.81 g/mol Fluorine substituent improves metabolic stability
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-oxo, 4-Ph, 3-COOEt 357.79 g/mol Antitubercular activity demonstrated
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline 6-Cl, 2-(4-OMePh), 4-Ph 375.84 g/mol Antimicrobial properties reported

Key Findings:

Substituent Effects on Bioactivity :

  • The 6-chloro substituent (common in the target compound and analogs) is associated with enhanced binding to biological targets like P-glycoprotein (P-gp), a drug efflux pump .
  • The carbamoyl methoxy side chain at position 4 introduces hydrogen-bonding interactions, critical for receptor binding. Replacing 4-methylphenyl with 4-methoxyphenyl () increases polarity but may reduce membrane permeability.

Metabolic Stability :

  • The 3-fluoro-4-methylphenyl analog () shows improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Antimicrobial vs. Anticancer Activity :

  • 4-Phenyl substituents (e.g., ) correlate with antimicrobial activity, while carboxylate esters (e.g., target compound) are explored for anticancer applications via P-gp inhibition .

Crystallographic Insights: X-ray studies () reveal that planar quinoline systems and weak intramolecular interactions (C–H⋯O/N) stabilize the crystal packing, influencing solubility and formulation .

Biological Activity

Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H15ClN2O4
  • Molecular Weight : 320.74 g/mol
  • CAS Number : 950276-29-6

The compound features a quinoline core structure substituted with a chloro group at the 6-position and a carbamoyl methoxy group at the 4-position. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.67
HCT116 (Colon)3.45
PC-3 (Prostate)4.12

These results indicate that the compound demonstrates potent cytotoxicity, particularly against colon cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival:

  • Inhibition of Sirtuins : Research indicates that certain quinoline derivatives inhibit sirtuin activity, which is linked to cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

Inflammatory ModelEffectiveness (IC50 µM)Reference
LPS-induced NO production10.5
COX-2 Inhibition0.063

The compound exhibits significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity : A study involving the evaluation of various quinoline derivatives found that this compound displayed remarkable cytotoxicity against breast and colon cancer cell lines, suggesting its potential in cancer therapy .
  • Anti-inflammatory Mechanism Exploration : Another research effort focused on the anti-inflammatory effects of quinoline derivatives revealed that this compound effectively inhibited COX-2 activity, which is crucial in mediating inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.